molecular formula C22H23N5O4 B2937438 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097917-48-9

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2937438
CAS No.: 2097917-48-9
M. Wt: 421.457
InChI Key: RORJQXSDFOKROR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazole and pyridazine rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Molecular Structure and Interactions

Compounds containing structural elements similar to the query compound have been studied for their unique molecular structures and interactions. For example, the study of a 2H-pyrazolo[4,3-c]pyridine derivative revealed its conformation and intramolecular contacts, highlighting the significance of structural analysis in understanding molecular interactions (Karthikeyan et al., 2010).

Antitumor and Antimicrobial Activities

Several compounds with similar structural components have been evaluated for their antitumor and antimicrobial activities. Benzopyranylamine compounds, for instance, have shown promising in vitro activities against various human cancer cell lines, indicating the potential for such structures in developing new anticancer agents (Jurd, 1996). Furthermore, compounds derived from dihydropyridazinone have been synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting a broad spectrum of biological applications for these molecules (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including pyrazole hybrid derivatives, have been explored for their potential as antimicrobial and antioxidant agents. Molecular docking studies of these compounds have indicated moderate to good binding energies, underscoring the importance of structural design in enhancing biological activities (Elewa et al., 2021).

Future Directions

The future research directions would depend on the current applications and performance of this compound. Potential areas could include improving its synthesis process, studying its reactivity, or exploring new applications .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c28-20-6-5-19(26-10-2-9-23-26)24-27(20)15-16-7-11-25(12-8-16)22(29)17-3-1-4-18-21(17)31-14-13-30-18/h1-6,9-10,16H,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORJQXSDFOKROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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